5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide
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Overview
Description
5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide is a complex organic compound that features a combination of fluorine, methyl, pyridine, imidazo[1,2-a]pyridine, and benzenesulfonohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions, multicomponent reactions, or intramolecular cyclizations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical and biological properties.
Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse applications in chemistry and medicine.
Benzenesulfonohydrazide derivatives: These compounds are known for their potential therapeutic properties and are used in drug development.
Uniqueness
5-Fluoro-N,2-dimethyl-N’-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18FN5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-fluoro-N,2-dimethyl-N-[(E)-(6-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H18FN5O2S/c1-15-5-7-18(22)10-20(15)30(28,29)26(2)25-13-19-12-24-21-8-6-17(14-27(19)21)16-4-3-9-23-11-16/h3-14H,1-2H3/b25-13+ |
InChI Key |
MXOSNUPUNAXUJR-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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